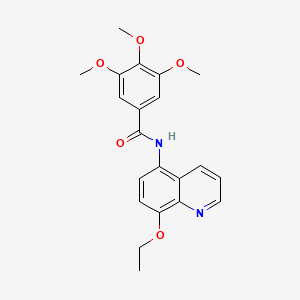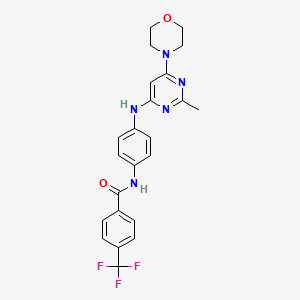![molecular formula C23H24N6O3 B11335808 2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11335808.png)
2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperazine.
Attachment of the nitrobenzoyl group: This is typically done through an acylation reaction using 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the intermediate with 2-methyl-4-methylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzoyl group may play a key role in binding to these targets, while the pyrimidine core provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylphenethylamine: This compound shares the 4-methylphenyl group but lacks the pyrimidine and piperazine moieties.
4-(4-methylpiperazin-1-yl)aniline: This compound contains the piperazine and aniline groups but lacks the pyrimidine core.
Uniqueness
2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which may confer specific pharmacological properties not found in similar compounds. The presence of the nitrobenzoyl group, in particular, may enhance its binding affinity to certain biological targets.
Propriétés
Formule moléculaire |
C23H24N6O3 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C23H24N6O3/c1-16-3-7-19(8-4-16)26-21-15-22(25-17(2)24-21)27-11-13-28(14-12-27)23(30)18-5-9-20(10-6-18)29(31)32/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) |
Clé InChI |
LFSLFSDIYXKQCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11335742.png)
![N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)
![Ethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11335754.png)

![N-(2-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335767.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11335769.png)

![1-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11335782.png)
![Methyl 2-methyl-3-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335787.png)
![2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335797.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335798.png)
![2-(4-bromophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335799.png)
